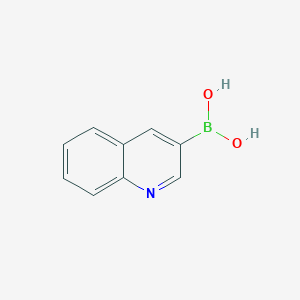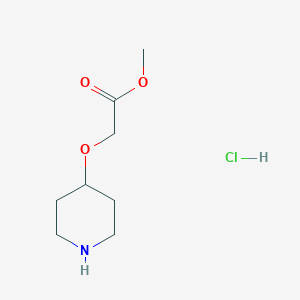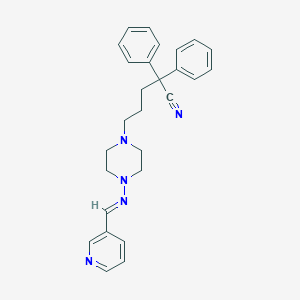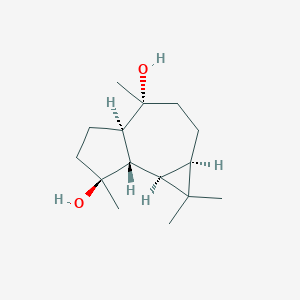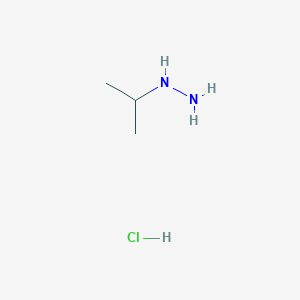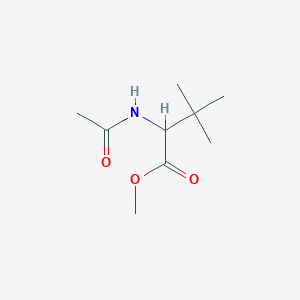
Methyl 2-acetamido-3,3-dimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acetamido-3,3-dimethylbutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of butanoic acid and is commonly known as MADB. The purpose of
Mécanisme D'action
The mechanism of action of MADB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, MADB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MADB has also been shown to modulate the activity of certain ion channels in the body, which may contribute to its analgesic effects.
Effets Biochimiques Et Physiologiques
MADB has been shown to have a range of biochemical and physiological effects in the body. In animal studies, MADB has been shown to reduce inflammation and pain, as well as improve cognitive function. MADB has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. However, the long-term effects of MADB on human health are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MADB is its ease of synthesis, which makes it a readily available compound for laboratory experiments. MADB is also relatively stable, which makes it suitable for long-term storage. However, one of the limitations of MADB is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of MADB is not fully understood, which may limit its potential applications in certain fields.
Orientations Futures
There are several future directions for research on MADB. One area of interest is the development of new drugs based on MADB, particularly for the treatment of inflammatory and pain-related conditions. Another area of interest is the development of new materials based on MADB, which may have unique properties such as improved mechanical strength or conductivity. Additionally, further research is needed to fully understand the mechanism of action of MADB and its long-term effects on human health.
Méthodes De Synthèse
The synthesis of MADB involves the reaction of 2-acetamido-3,3-dimethylbutanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions with stirring for several hours. The resulting product is then purified using standard laboratory techniques such as column chromatography.
Applications De Recherche Scientifique
MADB has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, MADB has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In agriculture, MADB has been used as a pesticide due to its ability to inhibit the growth of certain pests. In materials science, MADB has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
Numéro CAS |
143005-55-4 |
|---|---|
Nom du produit |
Methyl 2-acetamido-3,3-dimethylbutanoate |
Formule moléculaire |
C9H17NO3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
methyl 2-acetamido-3,3-dimethylbutanoate |
InChI |
InChI=1S/C9H17NO3/c1-6(11)10-7(8(12)13-5)9(2,3)4/h7H,1-5H3,(H,10,11) |
Clé InChI |
MNKLWOGVQOMQHS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C(=O)OC)C(C)(C)C |
SMILES canonique |
CC(=O)NC(C(=O)OC)C(C)(C)C |
Synonymes |
Valine, N-acetyl-3-methyl-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




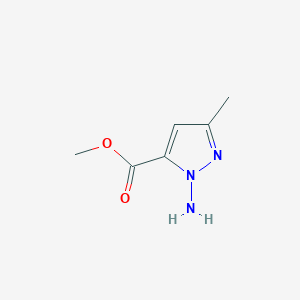



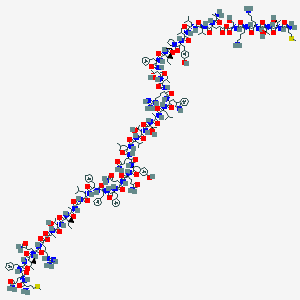
![2-Methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile](/img/structure/B126005.png)
